Cndac - 135598-68-4

Cndac

Catalog Number: EVT-283478
CAS Number: 135598-68-4
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CNDAC is a novel synthetic deoxycytidine analogue designed as a mechanism-based DNA-strand-breaking agent. [] It is classified as an antitumor nucleoside antimetabolite. [] CNDAC has demonstrated potent antitumor activity against a broad spectrum of human tumor cells in both in vitro and in vivo studies. [, ] It is currently under investigation for its potential therapeutic applications in treating various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors. [, , ] CNDAC is the active metabolite of sapacitabine, an orally bioavailable prodrug currently in clinical trials. [, , ]

Synthesis Analysis

The synthesis of CNDAC and its derivatives has been achieved from the corresponding 2′-keto nucleosides. [] The process involves converting the cyanohydrins of these nucleosides to thionocarbonates, followed by deoxygenation to yield the desired 2′-β-cyano-2′-deoxy derivatives. [] Subsequent deprotection then furnishes the target CNDAC nucleoside. []

Molecular Structure Analysis

CNDAC demonstrates unique chemical reactivity. Upon incorporation into DNA and subsequent addition of a deoxynucleotide, it undergoes a β-elimination reaction. [] This reaction leads to the formation of 2′-C-cyano-2′,3′-didehydro-2′,3′-dideoxycytidine (ddCNC), a de facto DNA chain terminator, at the 3′ terminus of a single-strand break. []

CNDAC is relatively unstable in alkaline solutions. [] It undergoes epimerization to form 2′-C-cyano-2′-deoxy-1-β-D-ribofuranosylcytosine (CNDC), along with degradation of both CNDAC and CNDC into cytosine and 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol. [] This epimerization and degradation process is initiated by the abstraction of the acidic 2′-proton of CNDAC and CNDC, leading to a rapid equilibrium between the two nucleosides. [] These reactions are observed even under neutral conditions (pH 7.5) and in cell culture media. []

Mechanism of Action

The primary mechanism of action of CNDAC involves its incorporation into DNA during replication. [, , ] Once incorporated, the cyano group at the 2′ position facilitates a β-elimination reaction, leading to the formation of a single-strand break in the DNA. [, , ]

Subsequent DNA replication across this unrepaired nick converts it into a double-strand break (DSB), which is a highly lethal form of DNA damage. [, , , ] These DSBs are primarily repaired through the homologous recombination (HR) pathway, requiring ATM kinase activation. [, , , , ] Cells deficient in HR components, such as ATM, Rad51, Xrcc3, and BRCA2, exhibit heightened sensitivity to CNDAC. [, , , ]

Besides DSB formation, CNDAC also induces G2/M cell cycle arrest by activating the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway. [] This differs from other nucleoside agents like cytarabine and gemcitabine, which cause S-phase arrest. [] CNDAC-induced G2 arrest is also influenced by ATR and DNA-PK, two other major kinases involved in DNA damage response. []

Physical and Chemical Properties Analysis

While a detailed analysis of CNDAC's physicochemical properties is limited in the provided literature, its instability in alkaline solutions and its susceptibility to deamination by CDA are critical factors influencing its activity and potential therapeutic applications. [, , ]

Applications
  • Antitumor Agent: CNDAC has demonstrated potent in vitro and in vivo antitumor activity against various human cancer cell lines, including leukemia, lymphoma, sarcoma, and carcinoma. [, , , ]
  • Targeted Therapy: The unique mechanism of action, particularly its reliance on the HR pathway for repairing DSBs, makes CNDAC a promising candidate for targeted therapy against tumors with pre-existing defects in HR components, such as BRCA1/2 mutations. [, , , , ]
  • Combination Therapy: Studies exploring CNDAC in combination with other chemotherapeutic agents have shown promising synergistic effects, particularly with agents that inhibit HR or other DNA repair pathways. [, , , , ]
  • Drug Resistance Studies: CNDAC has been instrumental in understanding the mechanisms of drug resistance in cancer cells, particularly those related to nucleoside analog metabolism and DNA repair pathways. [, , , ]
Future Directions
  • Clinical Development: Further clinical trials are crucial to fully evaluate the safety and efficacy of CNDAC and sapacitabine in various cancer types, particularly those with HR deficiencies. [, ]
  • Biomarker Development: Identifying biomarkers that can predict sensitivity to CNDAC, such as HR deficiency status or expression levels of CDA and other metabolic enzymes, is critical for selecting appropriate patient populations for therapy. [, , ]
  • Drug Delivery Systems: Developing improved drug delivery systems, such as liposomal formulations, could enhance CNDAC's therapeutic efficacy by improving its pharmacokinetic properties and targeting it to tumor sites, as explored with its derivative DPP-CNDAC. [, , ]
  • Mechanistic Studies: Further investigation into the detailed mechanisms of CNDAC's interactions with DNA replication and repair machinery, as well as its impact on cell cycle regulation, will be valuable for optimizing its therapeutic use. [, , ]
  • Combination Therapies: Exploration of novel combination therapies with CNDAC and agents targeting specific DNA repair pathways or cell cycle checkpoints holds promise for enhancing its antitumor activity and overcoming drug resistance. [, , , ]

Cytarabine (Ara-C)

Compound Description: Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that interferes with DNA synthesis. It is widely used in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML). [, ]

Gemcitabine (dFdC)

Compound Description: Gemcitabine (dFdC) is another deoxycytidine analog with antitumor activity. It is used in the treatment of various solid tumors. Like cytarabine, gemcitabine also primarily induces S-phase arrest. []

Sapacitabine

Compound Description: Sapacitabine is an orally bioavailable prodrug of CNDAC. It is currently in clinical trials for various hematologic malignancies and solid tumors. [, , , ]

Relevance: Sapacitabine is directly relevant to CNDAC as it is metabolized in vivo to the active compound CNDAC. It shares the same mechanism of action, causing single-strand breaks that are converted to double-strand breaks during DNA replication. [, , , ]

2′-C-cyano-2′,3′-didehydro-2′,3′-dideoxycytidine (ddCNC)

Compound Description: 2′-C-cyano-2′,3′-didehydro-2′,3′-dideoxycytidine (ddCNC) is a de facto DNA chain-terminating nucleotide. It is formed as a result of the beta-elimination reaction that occurs after CNDAC is incorporated into DNA and a subsequent nucleotide is added. [, ]

Relevance: ddCNC is a direct product of CNDAC's mechanism of action. Its formation at the 3' terminus of DNA after CNDAC incorporation leads to chain termination and contributes to the cytotoxic effects of CNDAC. [, ]

2′-C-cyano-2′-deoxy-1-β-d-ribofuranosylcytosine (CNDC)

Compound Description: 2′-C-cyano-2′-deoxy-1-β-d-ribofuranosylcytosine (CNDC) is the 2'-epimer of CNDAC. It is formed through epimerization of CNDAC in alkaline conditions. Although less potent than CNDAC, CNDC also exhibits tumor cell growth inhibitory activity. []

Relevance: CNDC is structurally related to CNDAC, differing only in the configuration at the 2'-carbon. While both compounds show antitumor activity, CNDAC is significantly more potent. []

CNDAG [9-(2-C-cyano-2-deoxy-1-β-D-arabino-pentofuranosyl) guanine]

Compound Description: CNDAG is a deoxyguanosine analogue structurally related to CNDAC, with a guanine base instead of cytosine. Like CNDAC, it is thought to induce single-strand DNA breaks and is preferentially repaired by homologous recombination. []

Relevance: CNDAG's structural similarity and hypothesized similar mechanism of action to CNDAC makes it a relevant compound. The research suggests that despite lower potency compared to CNDAC, CNDAG might have distinct clinical activity. []

2-amino-9-(2-C-cyano-2-deoxy-1-β-D-arabino-pentofuranosyl)-6-methoxy purine (6-OMe)

Compound Description: This compound is a prodrug of CNDAG. It is converted to CNDAG by the enzyme adenosine deaminase (ADA). []

Relevance: As a prodrug of CNDAG, this compound is indirectly related to CNDAC. It allows for the delivery of CNDAG, which shares a similar mechanism of action with CNDAC. []

9-(2-C-cyano-2-deoxy-1-β-D-arabino-pentofuranosyl)-2,6-diaminopurine (6-NH2)

Compound Description: Similar to 6-OMe, this compound is another prodrug of CNDAG, also activated by adenosine deaminase (ADA) to release CNDAG. []

Relevance: As a prodrug of CNDAG, this compound has an indirect relevance to CNDAC. Its activation leads to the formation of CNDAG, which is structurally and mechanistically similar to CNDAC. []

5′-O-dipalmitoylphosphatidyl CNDAC (DPP-CNDAC)

Compound Description: DPP-CNDAC is a 5'-phosphatidyl derivative of CNDAC designed to improve its incorporation into liposomes for drug delivery purposes. It exhibits enhanced antitumor activity compared to CNDAC alone. [, , ]

Relevance: DPP-CNDAC is a derivative of CNDAC designed to optimize its delivery and therapeutic efficacy. It utilizes the same mechanism of action as CNDAC but with potential advantages in terms of pharmacokinetics and biodistribution. [, , ]

Properties

CAS Number

135598-68-4

Product Name

Cndac

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1

InChI Key

DCYBPMFXJCWXNB-JWIUVKOKSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

2'-cyano-2'-deoxyarabinofuranosylcytosine
2'-cyano-2'deoxy-1-beta-D-arabinofuranosylcytosine
CNDAC

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.